molecular formula C4H11NO2S B3131232 1-Methanesulfonylpropan-2-amine CAS No. 35031-98-2

1-Methanesulfonylpropan-2-amine

Cat. No. B3131232
CAS RN: 35031-98-2
M. Wt: 137.20
InChI Key: NKJASCWYRCSSQE-UHFFFAOYSA-N
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Description

1-Methanesulfonylpropan-2-amine, also known as MSMP or Mesam, is a chemical compound belonging to the family of sulfonylalkylamines. It is a solid substance with a molecular weight of 173.66 and a molecular formula of C4H12ClNO2S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H11NO2S.ClH/c1-4(5)3-8(2,6)7;/h4H,3,5H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 173.66 and a molecular formula of C4H12ClNO2S .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation.

Future Directions

While specific future directions for 1-Methanesulfonylpropan-2-amine are not available in the search results, the field of impact electrochemistry-based biosensing, which allows for the investigation of the properties of single entities, is seen as a promising area for future research .

Mechanism of Action

Target of Action

It is known that sulfonamides, a class of compounds to which 1-methanesulfonylpropan-2-amine belongs, primarily target bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, including this compound, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of folic acid, which is essential for the growth and reproduction of bacteria.

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA. By inhibiting folic acid synthesis, this compound disrupts DNA synthesis, leading to bacterial growth inhibition .

Pharmacokinetics

It is known that transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing essential components of their DNA, thereby inhibiting their growth and reproduction .

properties

IUPAC Name

1-methylsulfonylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-4(5)3-8(2,6)7/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJASCWYRCSSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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